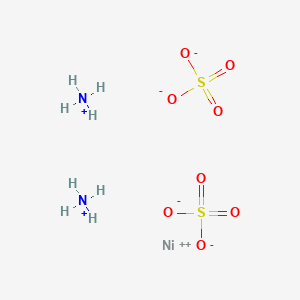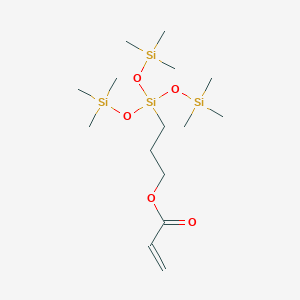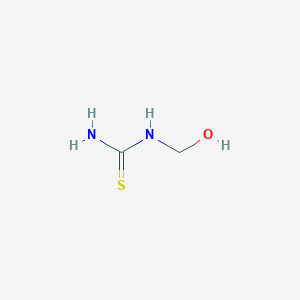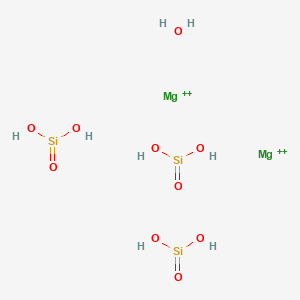
Ammonium nickel sulfate
Übersicht
Beschreibung
Ammonium nickel sulfate, often encountered in various hydrated forms, is a chemical compound that can be synthesized and utilized in different applications, including metallurgy, crystal growth, and as a potential material for ultraviolet light filters. The compound is associated with the extraction and processing of nickel from ores, as well as the growth of crystals for technological applications.
Synthesis Analysis
The synthesis of ammonium nickel sulfate can be achieved through different methods. One approach involves the roasting of mixed oxide-sulfide nickel ores with ammonium sulfate at low temperatures, which allows for the extraction of nickel and other valuable metals like copper and iron. This process is considered a cleaner production method with high metal recovery and low energy consumption . Another method includes the leaching of ashes from the hyperaccumulating plant Alyssum murale with sulfuric acid, followed by crystallization to produce nickel ammonium disulfate . Additionally, single crystals of ammonium nickel sulfate hexahydrate can be grown using a slow evaporation solution growth technique at room temperature, with the addition of urea or thiourea as inducers .
Molecular Structure Analysis
The molecular structure of ammonium nickel sulfate has been characterized through various techniques. Single crystal X-ray diffraction analysis has revealed that ammonium nickel sulfate hexahydrate belongs to the monoclinic system with a centrosymmetric space group . The compound can form mixed crystals with copper, known as Tutton's salt, which exhibit high transmittance in the ultraviolet region . The structure and magnetic properties of organically templated nickel sulfates have also been studied, showing that they can form layered or three-dimensional structures with open architectures .
Chemical Reactions Analysis
Ammonium nickel sulfate participates in several chemical reactions during synthesis and processing. In the roasting process, nickel sulfide ores react with ammonium sulfate to form metallic ammonium sulfate salts. These salts can then be decomposed to produce insoluble oxides, allowing for the separation of metals in the leaching liquid . The sulfation roasting technique involves the transformation of nonferrous metal sulfides into metal sulfates, with iron predominantly turning into iron oxide . The interface sulfation behavior and path have been investigated using density functional theory, revealing that sulfation can proceed through different thermodynamically favored paths .
Physical and Chemical Properties Analysis
The physical and chemical properties of ammonium nickel sulfate are crucial for its applications. Thermal analysis indicates that the compound has high thermal stability, with dehydration temperatures above 96°C, making it suitable for high-temperature applications . The optical properties are also notable, with the compound demonstrating discontinuous transmission patterns across the UV to near IR wavelengths and high transmission efficiency at specific peaks . The dielectric and conductivity parameters of ammonium nickel sulfate increase with temperature, and its crystallinity and crystalline perfection have been confirmed through powder X-ray diffraction and high-resolution X-ray diffraction studies .
Wissenschaftliche Forschungsanwendungen
-
Nickel Phytomining Process
- Field : Environmental Science
- Application : Ammonium nickel sulfate hexahydrate (ANSH) is used in the nickel phytomining process . This technology enables the extraction of metals from secondary resources (e.g., metal-containing soils, mineral wastes, polluted soils) and the manufacture of high-value products .
- Method : The process involves growing hyperaccumulator plants that can accumulate at least 1% Ni in their tissues . A method for the synthesis of ANSH from the biomass of the hyperaccumulator plant Alyssum murale has been designed and patented .
- Results : The process has been improved to save water, energy, and chemicals .
-
Nickel Nanoparticles Technology
- Field : Nanotechnology
- Application : While there’s no direct mention of Ammonium nickel sulfate in the synthesis of nickel nanoparticles, nickel salts are commonly used in the synthesis of nickel nanoparticles .
- Method : Nickel nanoparticles in the size range of 1–100 nm are synthesized by various methods for research and commercial applications . The synthesis techniques are classified into three main types, namely, top-down, bottom-up, and hybrids of top-down and bottom-up protocols including solvothermal, physical, and chemical approaches .
- Results : Nickel nanoparticles have been investigated for various potential applications due to their superior ferromagnetic properties such as magneto-crystalline anisotropy, high coercive forces, and chemical stability .
-
Electroplating
- Field : Material Science
- Application : Nickel electroplating is a technique of electroplating a thin layer of nickel onto a metal object . The nickel layer can be decorative, provide corrosion resistance, wear resistance, or used to build up worn or undersized parts for salvage purposes .
- Method : The piece to be plated is immersed into an electrolyte solution and is used as the cathode. The nickel anode is dissolved into the electrolyte to form nickel ions . The ions travel through the solution and deposit on the cathode .
- Results : The process takes minutes to hours depending on the current density and the intended thickness of the plating .
-
Electroless Plating
- Field : Material Science
- Application : Electroless nickel plating is a method of depositing a layer of nickel-phosphorus or nickel-boron alloy on a solid workpiece by means of chemical reduction .
- Method : The process involves the immersion of the workpiece into an aqueous solution containing a reducing agent, such as hypophosphite ion or borohydride ion .
- Results : The process provides a continuous build-up of deposit, since the metal being plated is itself a catalyst for the plating reaction .
-
Nickel Electroforming
- Field : Material Science
- Application : Electroforming is a method of fabricating parts that are usually free standing once separated from the mandrel .
- Method : The process involves the electrodeposition of nickel onto a mandrel or mold that is subsequently separated from the deposit .
- Results : The electroformed nickel parts have low residual stress, high deposition rates, and good ductility .
-
Catalysis
- Field : Chemistry
- Application : Nickel salts, including Ammonium nickel sulfate, can act as catalysts in various chemical reactions . For example, in the presence of concentrated ammonia solution, nickel(II) ions first form a green precipitate of Ni(OH)2. With excess concentrated ammonia solution, the precipitate dissolves and gives a blue color solution .
- Method : The specific method of application depends on the type of reaction being catalyzed .
- Results : The use of nickel salts as catalysts can improve the efficiency and selectivity of chemical reactions .
-
Nickel Foam Production
- Field : Material Science
- Application : Nickel foam, a material with a unique interlinked three-dimensional structure, is used in various electrochemical systems . Ammonium nickel sulfate can be used in the production process of nickel foam .
- Method : The specific method of production depends on the type of nickel foam being produced .
- Results : Nickel foam offers advantages such as light weight, high porosity, great mechanical strength, chemical stability, and promising electrical and thermal conductivity .
-
Nickel Alloys
- Field : Metallurgy
- Application : Ammonium nickel sulfate can be used in the production of nickel alloys . Nickel alloys are used in a variety of applications, including stainless steel and coinage metal .
- Method : The specific method of production depends on the type of nickel alloy being produced .
- Results : Nickel alloys offer advantages such as good ductility, corrosion resistance, high-temperature resistance, and high strength .
Safety And Hazards
Zukünftige Richtungen
The demand for nickel sulfate is set to grow by 22% annually between 2020 and 2030 . Nickel sulfate is a crucial component in electric vehicle batteries . The Singapore-based Abaxx Commodities Exchange plans to launch the world’s first nickel sulfate futures contract .
Relevant Papers A study titled “A Study of the Feasibility of Using Ammonium Sulfate in Copper—Nickel Ore Processing” discusses the use of ammonium sulfate in the processing of low-grade and refractory copper–nickel ores . Another paper titled “Use of ammonium sulfate as a sulfur fertilizer: Implications for…” discusses the use of ammonium sulfate as a sulfur fertilizer .
Eigenschaften
IUPAC Name |
diazanium;nickel(2+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.Ni.2H2O4S/c;;;2*1-5(2,3)4/h2*1H3;;2*(H2,1,2,3,4)/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPUDVOJPZKTSI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2NiO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7785-20-8 (hexahydrate), 14701-22-5 (Parent) | |
| Record name | Nickel ammonium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015699180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20890763 | |
| Record name | Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nickel ammonium sulfate is a green crystalline solid. Mildly toxic, carcinogenic. When heated to decomposition it emits highly toxic fumes of metallic nickel, oxides of sulfur, and oxides of nitrogen (Lewis, 3rd ed., 1993, p. 910). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used for electroplating nickel., Green solid; [Hawley] Water soluble; [MSDSonline] | |
| Record name | NICKEL AMMONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium nickel sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7957 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOLUBILITY: 10.4 G/100 CC OF WATER AT 20 °C; 30 G/100 CC OF WATER AT 80 °C /HEXAHYDRATE/, SOL IN AMMONIUM SULFATE; INSOL IN ALCOHOL /HEXAHYDRATE/, Solubility in water: 8.450 lb/100 lb at 68 °F /Hexahydrate/ | |
| Record name | NICKEL AMMONIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1241 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.92 at 68 °F (USCG, 1999) - Denser than water; will sink, DENSITY 1.923 /HEXAHYDRATE/ | |
| Record name | NICKEL AMMONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL AMMONIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1241 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Nickel ammonium sulfate | |
CAS RN |
15699-18-0 | |
| Record name | NICKEL AMMONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nickel ammonium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015699180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium nickel bis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL AMMONIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616U208TNX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NICKEL AMMONIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1241 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)








